2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a 3-(2-methoxyethyl)ureido group at the 5-position and a thio-linked acetamide moiety connected to a thiazol-2-yl group. The methoxyethyl ureido group introduces hydrophilicity and hydrogen-bonding capacity, which may enhance target binding compared to simpler aryl substituents .
Properties
IUPAC Name |
2-[[5-(2-methoxyethylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3S3/c1-20-4-2-12-8(19)15-10-16-17-11(23-10)22-6-7(18)14-9-13-3-5-21-9/h3,5H,2,4,6H2,1H3,(H,13,14,18)(H2,12,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCDEVICVHBEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a derivative of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 374.5 g/mol. The structure features a thiadiazole ring, a ureido group, and a methoxyethyl substituent, which contribute to its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Thiadiazole derivatives have shown promising anticancer properties. For instance, similar compounds have been reported to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis. In vitro studies demonstrated that derivatives like 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 0.28 µg/mL .
- The compound may exert similar effects by modulating pathways related to apoptosis and cell proliferation.
-
Antibacterial Activity :
- The presence of the thiadiazole scaffold has been associated with antibacterial properties against various pathogens. Research indicates that derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- The ureido group enhances interactions with biological targets, potentially increasing antibacterial efficacy.
-
Matrix Metalloproteinase Inhibition :
- The compound's structural features suggest it may inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and cancer metastasis. MMP inhibition is crucial in therapeutic strategies for chronic wounds and cancer treatment.
The mechanisms underlying the biological activity of this compound are primarily attributed to:
- Hydrogen Bonding : The ureido group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity.
- Metal Coordination : The sulfur atoms in the thiadiazole ring may coordinate with metal ions at enzyme active sites, particularly in MMPs.
Table 1: Biological Activities of Thiadiazole Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide | Structure | Anticancer and diuretic activities |
| 5-(3-indolyl)-1,3,4-thiadiazoles | Structure | Anticancer activity |
| 5-(pyrrolidine)-substituted thiadiazoles | Structure | Enhanced antibacterial activity |
Case Study: Antitumor Effects
A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (HT-29, A431, PC3). Notably, one derivative demonstrated significant apoptosis induction in A431 cells through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2) . This suggests that this compound could have similar apoptotic effects.
Scientific Research Applications
Antibacterial Activity
Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. The specific interactions of 2-((5-(3-(2-methoxyethyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide with bacterial enzymes suggest potential use as an antibacterial agent. Its structure allows for binding to active sites through hydrogen bonding and hydrophobic interactions, inhibiting bacterial growth effectively.
Anticancer Properties
Thiadiazole derivatives have been documented to possess anticancer activity. The ability of this compound to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling, suggests its potential as an anticancer therapeutic agent. Initial studies indicate that it may interfere with cancer cell migration and invasion.
Anti-inflammatory Effects
Compounds similar to this compound have shown promise in reducing inflammation by modulating inflammatory pathways. This could be beneficial in treating chronic inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against other thiadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide | Structure | Anticancer and diuretic activities |
| 5-(3-indolyl)-1,3,4-thiadiazoles | Structure | Anticancer activity |
| 5-(pyrrolidine)-substituted thiadiazoles | Structure | Enhanced antibacterial activity |
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in various applications:
- Anticancer Research : A study demonstrated that a structurally similar thiadiazole derivative significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antibacterial Screening : Another investigation assessed the antibacterial effects of various thiadiazole compounds against Gram-positive and Gram-negative bacteria, revealing that those with a ureido group exhibited enhanced activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include compounds with variations in the ureido substituent or heterocyclic appendages. For example:
- 4k () : Features a 4-fluorophenyl ureido group, introducing electronegativity for improved target affinity.
Physicochemical Properties
*Calculated based on molecular formula C₁₅H₁₈N₆O₃S₃.
Pharmacological Activity
Antiproliferative Activity :
- Compounds like 4g–4k () inhibit VEGFR-2 and BRAF kinase, with IC₅₀ values in the low micromolar range. The 4-fluorophenyl substituent in 4k enhances kinase binding via halogen bonding .
- The target compound’s methoxyethyl group may improve solubility and reduce cytotoxicity compared to aryl-substituted analogues, though this requires experimental validation.
Synthesis Efficiency :
Structure-Activity Relationships (SAR)
- Ureido Substituents: Phenyl/Tolyl Groups (): Enhance lipophilicity and tumor cell penetration but may increase off-target effects.
- Thiazole vs. Benzothiazole Moieties :
Key Research Findings and Limitations
- : Fluorinated ureido derivatives (e.g., 4k) show superior BRAF kinase inhibition (IC₅₀ = 0.89 µM) compared to non-halogenated analogues.
- : Compounds with combined thiadiazole and triazinoquinazoline fragments demonstrate antitumor activity against leukemia cell lines (e.g., HL-60, IC₅₀ = 3.2 µM).
- Limitations : Data on the target compound’s solubility, toxicity, and in vivo efficacy are absent. Most studies focus on in vitro assays, necessitating further preclinical validation.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution .
- Catalysts : KI or phase-transfer catalysts improve alkylation efficiency .
Yield optimization requires purification via column chromatography or recrystallization (ethanol/water mixtures) .
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity. For example, the thiazole NH proton appears at δ 12.5–13.5 ppm, while the methoxyethyl group shows signals at δ 3.3–3.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~423–450 m/z) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
How do structural modifications (e.g., methoxyethyl vs. aryl substituents) influence the compound’s biological activity?
Q. Advanced Research Focus
- Ureido group variations : The 2-methoxyethyl substituent enhances solubility and bioavailability compared to hydrophobic aryl groups, as shown in related thiadiazole derivatives .
- Thiazole-thioacetamide linkage : Critical for target binding; replacing the thioether with sulfoxide reduces antimicrobial potency by 50% in analog studies .
Methodology : - SAR studies : Synthesize analogs with substituent variations and compare IC₅₀ values in enzyme inhibition assays .
- Docking simulations : Use software like AutoDock to predict interactions with targets (e.g., COX-1 or kinase domains) .
How should researchers address contradictions in reported biological activity data for thiadiazole-acetamide derivatives?
Advanced Research Focus
Discrepancies may arise from:
- Assay conditions : Antimicrobial activity varies with pH (e.g., pH 7.4 vs. 6.2), as seen in saccharin-thiadiazole derivatives .
- Solubility limitations : Poor aqueous solubility can lead to false negatives; use DMSO/carboxymethylcellulose vehicles at <1% v/v .
Resolution strategy : - Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
- Validate target engagement via SPR or microscale thermophoresis .
What mechanistic insights exist for this compound’s interaction with biological targets?
Q. Advanced Research Focus
- Enzyme inhibition : Thiadiazole derivatives inhibit COX-1 (Ki ~0.8 μM) via H-bonding with Tyr-355 and Val-523 residues .
- Anticancer activity : Induces apoptosis in HeLa cells by upregulating caspase-3 and PARP cleavage, as shown in analogs with similar scaffolds .
Experimental design : - Cellular assays : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis .
- Western blotting : Monitor protein expression changes (e.g., Bcl-2, Bax) .
How can researchers assess the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4) at 37°C. Thiadiazole cores are stable at pH 5–7 but hydrolyze under strong acidic/basic conditions .
- Oxidative stability : Test with H₂O₂ (0.3% v/v) to identify susceptible groups (e.g., thioethers oxidize to sulfoxides) .
Analytical tools : - LC-MS/MS tracks degradation products .
- FT-IR monitors functional group integrity .
What strategies are recommended for developing quantitative analytical methods for this compound?
Q. Basic Research Focus
- Calibration curves : Prepare in methanol/water (70:30) with linearity (R² >0.995) over 0.1–100 μg/mL .
- Validation parameters : Include precision (RSD <2%), accuracy (90–110% recovery), and LOD/LOQ (0.01 μg/mL and 0.03 μg/mL, respectively) .
Instrumentation : - UPLC with PDA detection (λ = 254 nm) .
- Internal standards (e.g., 4-nitroacetophenone) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
